molecular formula C10H9FO B13618757 (E)-4-(3-fluorophenyl)but-3-en-2-one CAS No. 38675-91-1

(E)-4-(3-fluorophenyl)but-3-en-2-one

Cat. No.: B13618757
CAS No.: 38675-91-1
M. Wt: 164.18 g/mol
InChI Key: HMPIVEBXKYNVET-AATRIKPKSA-N
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Description

(E)-4-(3-Fluorophenyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a conjugated enone system and a 3-fluorophenyl substituent. This compound belongs to a broader class of arylbutenones, which are structurally and functionally significant in organic synthesis, materials science, and pharmacology. Its (E)-stereochemistry ensures planarity of the enone system, influencing electronic properties such as absorption spectra and nonlinear optical (NLO) behavior .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38675-91-1

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

(E)-4-(3-fluorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+

InChI Key

HMPIVEBXKYNVET-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CC=C1)F

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Wittig Olefination Approach

The primary and most direct synthetic route to this compound involves a solventless Wittig olefination reaction. This method uses commercially available 3-fluorobenzaldehyde as the starting material and a suitable phosphorane reagent to form the α,β-unsaturated ketone.

  • Reagents and Conditions:

    • 3-Fluorobenzaldehyde (commercially available)
    • Phosphorane (ylide) prepared according to literature methods
    • Solventless conditions, typically at elevated temperature (~100 °C)
    • Reaction time: approximately 40 minutes
  • Reaction Mechanism:
    The Wittig reagent reacts with the aldehyde to form a betaine intermediate, which collapses to yield the alkene this compound with high stereoselectivity favoring the E-isomer.

  • Outcome:
    The solventless Wittig reaction provides good yields of the α,β-unsaturated ketone with minimal by-products, enabling straightforward isolation by column chromatography on silica gel using hexane/ether mixtures.

Reduction and Functional Group Manipulations

While the target compound is the α,β-unsaturated ketone, related research highlights the subsequent reduction of these ketones to the corresponding allylic alcohols using Luche reduction conditions. This step is relevant for synthetic versatility but also confirms the purity and structure of the ketone intermediate.

  • Luche Reduction:
    • Reagents: Sodium borohydride, cerium(III) chloride, methanol
    • Conditions: 0 °C, reaction completion within 5 minutes
    • Purpose: Reduction of the ketone to the corresponding (E)-4-(3-fluorophenyl)but-3-en-2-ol
    • Yields: Generally high (up to 99% for various fluorinated derivatives)
    • This step is useful for further synthetic transformations but also confirms the stereochemistry of the ketone precursor.

Data Summary Table of Preparation Methods

Step/Method Reagents & Conditions Yield (%) Remarks Reference
Wittig Olefination 3-Fluorobenzaldehyde + Phosphorane, solventless, 100 °C, 40 min Good (not always specified) Direct formation of this compound, high E-selectivity
Luche Reduction NaBH4, CeCl3, MeOH, 0 °C, 5 min Up to 99% Converts ketone to allylic alcohol, confirms stereochemistry
Cyclopropyl Ketone Route Cyclopropylmagnesium bromide addition, Dess-Martin oxidation, Pd-catalysis Moderate to good Multi-step, stereoselective, versatile for derivatives

Detailed Research Findings and Notes

  • The solventless Wittig reaction is advantageous due to its simplicity, environmental friendliness (no solvent), and high stereoselectivity toward the E-isomer of the α,β-unsaturated ketone.
  • The Luche reduction is a mild and rapid method to selectively reduce the ketone group without affecting the double bond, useful for preparing allylic alcohol derivatives and confirming the structure of the ketone.
  • The palladium-catalyzed methods, while more elaborate, offer routes to structurally related compounds and demonstrate the potential for further functionalization of fluorinated aromatic ketones.
  • Analytical techniques such as nuclear magnetic resonance spectroscopy (proton, carbon-13, and fluorine-19), infrared spectroscopy, mass spectrometry, and elemental analysis are routinely employed to characterize intermediates and final products, ensuring structural integrity and purity.
  • The fluorine substituent on the aromatic ring influences the electronic properties and reactivity of the molecule, which is significant in both synthetic strategy and potential applications.

Chemical Reactions Analysis

4-(3-Fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like NaBH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)but-3-en-2-one involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Physicochemical Properties

Electronic and Optical Properties

The enone system in α,β-unsaturated ketones exhibits strong UV-Vis absorption due to π→π* transitions. For example:

  • (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one: λmax = 375 nm (HOMO-LUMO transition) .
  • (E)-4-(4-Nitrophenyl)but-3-en-2-one : λmax = 323 nm, attributed to electron-withdrawing nitro groups reducing conjugation .
    The 3-fluorophenyl analog is expected to exhibit intermediate absorption characteristics, as fluorine’s electronegativity modulates electron density without strong resonance effects.

Nonlinear Optical (NLO) Behavior

Third-order nonlinear susceptibility (χ<sup>(3)</sup>) values for related compounds:

Compound χ<sup>(3)</sup> (esu) Concentration (M)
(E)-4-(4-Dimethylaminophenyl) 1.66 × 10<sup>−13</sup>–3.85 × 10<sup>−13</sup> 0.02–0.23
(E)-4-(4-Nitrophenyl) 7.13 × 10<sup>−13</sup>–3.19 × 10<sup>−13</sup> 0.0047–0.041

The 3-fluorophenyl derivative likely exhibits lower χ<sup>(3)</sup> values than nitro-substituted analogs due to reduced electron-withdrawing effects .

Cytotoxicity and Pharmacological Potential

  • Curcuminoid Derivatives: Analogous compounds like (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one (A2) and (E)-4-(4-hydroxyphenyl)but-3-en-2-one (A4) demonstrated cytotoxicity against cancer cell lines, with IC50 values in the micromolar range .

Comparison with Structural Analogs

Substituent Effects on Properties

Compound Substituent Position/Type Key Properties
(E)-4-(3-Fluorophenyl) 3-F Moderate electron withdrawal; planar structure
(E)-4-(4-Fluorophenyl) (A6) 4-F Enhanced conjugation; higher λmax vs. 3-F
(E)-4-(4-Nitrophenyl) 4-NO2 Strong electron withdrawal; high χ<sup>(3)</sup>
(E)-4-(4-Dimethylaminophenyl) 4-N(CH3)2 Electron donation; redshifted absorption

Biological Activity

(E)-4-(3-fluorophenyl)but-3-en-2-one, also known as a fluorinated chalcone, is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis, and structure-activity relationship (SAR) of this compound, drawing on diverse sources and recent research findings.

Chemical Structure and Properties

The compound features a conjugated system with a fluorinated phenyl ring, which significantly influences its biological activity. The presence of the fluorine atom enhances lipophilicity and alters electronic properties, potentially leading to increased interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study utilizing various cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
A37512G2/M phase arrest
HCT11610Inhibition of cell proliferation

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies have reported activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structure-Activity Relationship (SAR)

The incorporation of the fluorine atom in the para position of the phenyl ring has been shown to enhance biological activity compared to non-fluorinated analogs. SAR studies suggest that modifications to the alkene chain length and substitution patterns on the aromatic ring can further optimize efficacy.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study examined the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound.
  • Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial potential against Staphylococcus aureus. The study revealed that treatment with this compound led to a marked decrease in bacterial load in infected tissue models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-4-(3-fluorophenyl)but-3-en-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Claisen-Schmidt Condensation : React 3-fluorobenzaldehyde with acetone under basic conditions (e.g., NaOH/EtOH). Monitor reaction progress via TLC and optimize yield by adjusting molar ratios (1:2 aldehyde:ketone) and temperature (60–80°C) .
  • Suzuki-Miyaura Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to cross-couple 3-fluorophenylboronic acid with α,β-unsaturated ketone precursors. Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by NMR (¹H/¹³C) and GC-MS .

Q. How can the stability of this compound be assessed under varying experimental conditions?

  • Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures. Store samples at room temperature in amber vials to minimize photodegradation .
  • pH Sensitivity : Test solubility and stability in aqueous buffers (pH 2–12) using UV-Vis spectroscopy (λ = 250–300 nm). Monitor structural integrity via FT-IR for carbonyl group retention (C=O stretch ~1700 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Assign stereochemistry (E/Z) using coupling constants (J = 12–16 Hz for trans olefin protons) in ¹H NMR. Confirm fluorine presence via ¹⁹F NMR (δ = -110 to -120 ppm) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., π-π stacking of fluorophenyl groups) .

Advanced Research Questions

Q. How does the electron-withdrawing 3-fluorophenyl group influence the reactivity of the α,β-unsaturated ketone moiety?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and frontier molecular orbitals (HOMO/LUMO). Compare electrophilicity indices with non-fluorinated analogs .
  • Kinetic Studies : Track Michael addition reactions with nucleophiles (e.g., amines) via stopped-flow spectroscopy. Correlate rate constants with Hammett σ values to quantify substituent effects .

Q. What strategies resolve contradictions in reported yields for catalytic asymmetric reactions involving this compound?

  • Methodology :

  • Systematic Screening : Vary catalyst systems (e.g., chiral oxazaborolidines vs. organocatalysts) and solvents (polar aprotic vs. non-polar). Use DOE (Design of Experiments) to identify critical factors (e.g., solvent polarity, catalyst loading) .
  • In Situ Monitoring : Employ ReactIR to detect intermediate species and optimize reaction pathways. Compare enantiomeric excess (ee) via chiral HPLC .

Q. How can this compound be utilized as a building block for bioactive heterocycles?

  • Methodology :

  • Cyclization Reactions : React with hydrazines or thioureas to synthesize pyrazoles or thiazoles. Characterize products via LC-MS/MS and evaluate enzyme inhibition (e.g., COX-2) using fluorescence-based assays .
  • Pharmacophore Modeling : Map interactions with target proteins (e.g., kinases) via molecular docking (AutoDock Vina) and validate with SPR (surface plasmon resonance) binding studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.